4-(1-Chloroethyl)benzoic acid
Overview
Description
4-(1-Chloroethyl)benzoic acid: is an organic compound with the molecular formula C₉H₉ClO₂. It is a derivative of benzoic acid, where a chlorine atom is attached to the ethyl group at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Chloroethyl)benzoic acid typically involves the chlorination of ethylbenzene followed by oxidation. One common method includes the reaction of 4-ethylbenzoic acid with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the ethyl group.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Chloroethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-(1-Hydroxyethyl)benzoic acid.
Oxidation Reactions: The ethyl group can be oxidized to form this compound derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form 4-ethylbenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: 4-(1-Hydroxyethyl)benzoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: 4-ethylbenzoic acid.
Scientific Research Applications
Chemistry: 4-(1-Chloroethyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the metabolism and toxicity of such compounds.
Medicine: Although not directly used as a drug, this compound is a precursor in the synthesis of various medicinal compounds. It plays a role in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloroethyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atom in the ethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
4-(2-Chloroethyl)benzoic acid: Similar structure but with the chlorine atom on the second carbon of the ethyl group.
4-(1-Bromoethyl)benzoic acid: Bromine atom instead of chlorine.
4-(1-Chloroethyl)phenol: Hydroxyl group instead of carboxyl group.
Uniqueness: 4-(1-Chloroethyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxyl group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(1-chloroethyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHULDDBTDXXTMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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